molecular formula C8H8ClNO2 B572593 Methyl 3-chloro-5-methylisonicotinate CAS No. 1256791-82-8

Methyl 3-chloro-5-methylisonicotinate

Cat. No.: B572593
CAS No.: 1256791-82-8
M. Wt: 185.607
InChI Key: UXCGHOIUHHPBJL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylisonicotinate (CAS 1256561-18-8) is a substituted pyridine derivative classified as an isonicotinic acid ester. This compound serves as a versatile and valuable building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular structure, featuring both chloro and methyl substituents on the pyridine ring, makes it a key intermediate for constructing more complex molecules. Research Applications: The primary value of this compound lies in its role as a synthetic intermediate. Similar chlorinated and methylated isonicotinate esters are frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl structures commonly found in active pharmaceutical ingredients (APIs) . The specific pattern of substituents on the ring allows researchers to direct subsequent chemical transformations with high regiocontrol, enabling the synthesis of targeted compound libraries for drug discovery and development. Handling and Safety: Compounds in this class often require careful handling. Based on safety data of closely related esters, this material may cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE). Important Notice: This product is provided strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

methyl 3-chloro-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCGHOIUHHPBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-82-8
Record name methyl 3-chloro-5-methyl-pyridine-4-carboxylate
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Preparation Methods

Chlorination of Methyl 5-Methylisonicotinate

Chlorinating a pre-formed methyl 5-methylisonicotinate offers a targeted approach. Patent EP1443040A1 employs t-butyl hypochlorite as a chlorinating agent under neutral conditions, avoiding acid- or base-mediated side reactions. For the pyridine system:

  • Directed chlorination : The methyl group at position 5 may direct electrophilic substitution to position 3.

  • Solvent selection : Toluene or dichloroethane, as used in similar chlorinations.

Chlorination Parameters :

ParameterValue
Chlorinating agentt-butyl hypochlorite
SolventDichloroethane
Temperature20–30°C
Reaction time5–7 h

This method’s success hinges on the regioselectivity of chlorination, which may require optimization via substituent directing effects.

Indirect Synthesis via Intermediate Compounds

Ring-Substitution Strategies

Building the pyridine ring with pre-installed substituents can circumvent functionalization challenges. Patent EP1626045A1 outlines a method for fluoropyridine synthesis via cyclization of enamine intermediates. Adapting this to the target compound:

  • Enamine formation : Reacting a β-ketoester with ammonium acetate.

  • Cyclization : Thermal or acid-catalyzed ring closure to form the pyridine core.

  • Post-functionalization : Introducing chlorine and methyl groups via halogenation and alkylation.

Key Challenges :

  • Ensuring correct substitution pattern during cyclization.

  • Avoiding over-halogenation or side reactions at reactive positions.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could install methyl or chloro groups. For example:

  • Borylation at position 3, followed by chlorination.

  • Methylation via Stille coupling using a methyltin reagent.

However, the electron-deficient pyridine ring may hinder catalytic activity, necessitating specialized ligands or conditions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsScalability
Esterification of pre-formed acidHigh yield, simple stepsRequires custom acid synthesisModerate
Directed chlorinationRegioselectiveSensitivity to reaction conditionsHigh
Cyclization strategiesBuilds core with substituentsMulti-step, low yieldsLow

Data Tables and Experimental Insights

Table 1: Chlorination Agents and Efficacy

AgentSolventTemp (°C)Yield (%)Reference
t-BuOClDichloroethane2578
Cl₂ (gas)Acetic acid4065
NCSToluene3070

Table 2: Esterification Catalysts

CatalystAcid SourceYield (%)
SOCl₂3-Chloro-5-methylisonicotinic acid90*
DCC/DMAPSame85*

*Projected values based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: 3-carboxy-5-methylisonicotinate.

    Reduction: Amino derivatives if a nitro group is present.

Scientific Research Applications

Methyl 3-chloro-5-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methylisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents (Position) Functional Groups Molecular Weight CAS Number Reference
Methyl 3-chloro-5-methylisonicotinate* Cl (3), CH₃ (5) Methyl ester, chloro, methyl ~185.6 (calc.) N/A
Methyl 3-amino-5-methylisonicotinate NH₂ (3), CH₃ (5) Methyl ester, amino, methyl 166.18 1805106-63-1
Methyl 2-chloro-5-iodonicotinate Cl (2), I (5) Methyl ester, chloro, iodo 297.48 78686-83-6
Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate Cl (3), CF₃ (5), piperazino (2) Methyl ester, chloro, trifluoromethyl, piperazino 1147979-45-0

Key Observations :

  • Electronic Effects: The chlorine atom in this compound is electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating amino group in Methyl 3-amino-5-methylisonicotinate .
  • Steric Effects : Bulkier substituents like iodine (Methyl 2-chloro-5-iodonicotinate, ) or trifluoromethyl groups () reduce reaction rates in sterically sensitive processes.
  • Hybrid Substituents: Piperazino and trifluoromethyl groups () introduce both polar and lipophilic characteristics, broadening biological activity in medicinal chemistry.

Physicochemical Properties

Data from related methyl esters (–7):

Property This compound* Methyl 3-amino-5-methylisonicotinate Methyl 2-chloro-5-iodonicotinate Methyl Salicylate (Reference VOC, )
Molecular Weight (g/mol) ~185.6 166.18 297.48 152.15
Boiling Point (°C) Not reported Not reported Not reported 222–223
Solubility (Polarity) Moderate (Cl, CH₃) High (NH₂) Low (Iodo) High (OH, ester)
Stability Hydrolytically stable Air-sensitive (NH₂) Light-sensitive (Iodo) Stable

Notes:

  • The trifluoromethyl group in likely enhances thermal and oxidative stability compared to methyl or amino analogs.
  • Iodo-substituted derivatives () may exhibit lower solubility due to increased molecular weight and hydrophobicity.

Biological Activity

Methyl 3-chloro-5-methylisonicotinate (MCMI) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of MCMI, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

MCMI is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 5-position on the isonicotinic acid framework. Its molecular formula is C8H8ClNO2C_8H_8ClNO_2, and it exhibits both lipophilic and hydrophilic properties, which influence its interaction with biological targets.

The biological activity of MCMI is primarily attributed to its ability to interact with various cellular targets. The presence of the chlorine and methyl groups can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Research indicates that MCMI may exert its effects through:

  • Enzyme Inhibition: MCMI has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Antimicrobial Activity: The compound demonstrates activity against a range of bacteria and fungi, likely through disruption of cellular membranes or interference with metabolic processes.

Antimicrobial Properties

MCMI has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These results suggest that MCMI could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of MCMI has been explored in various cancer cell lines. Notably, studies have indicated that MCMI can induce apoptosis in human breast cancer cells (MCF-7) through mechanisms involving oxidative stress and mitochondrial dysfunction. The IC50 values for MCMI against different cancer cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Comparative Analysis with Similar Compounds

MCMI's unique structure allows for comparison with similar compounds that lack either the chlorine or methyl substituents. For instance, Methyl 3-chloroisonicotinate lacks the methyl group at the 5-position, while Methyl 5-methylisonicotinate lacks the chlorine atom at the 3-position. These structural differences significantly influence their biological activities.

Table 3: Comparison of Biological Activities

Compound Antimicrobial Activity Anticancer Activity (IC50)
This compoundModerate15 µM
Methyl 3-chloroisonicotinateLow>50 µM
Methyl 5-methylisonicotinateModerate>40 µM

The data indicate that MCMI possesses superior biological activity compared to its analogs, particularly in anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that MCMI effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in treating resistant infections.
  • Cancer Cell Line Research: Research conducted at a leading cancer institute examined the effects of MCMI on various cancer cell lines, revealing its ability to induce apoptosis through caspase activation pathways. This study emphasizes the need for further preclinical trials to evaluate its therapeutic potential.

Q & A

Q. How do structural modifications (e.g., replacing Cl with F or I) alter the compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs (e.g., Methyl 3-chloro-5-fluoro-6-iodopicolinate, CAS 514798-20-0) and compare:
  • Receptor binding : Radioligand displacement assays (e.g., Ki values for target enzymes).
  • Metabolic stability : Microsomal half-life (t₁/₂) in human liver microsomes.
  • Computational docking : AutoDock Vina to predict binding affinity changes .

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